

basic properties of 8-Azabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Azabicyclo[3.2.1]octan-3-ol

Cat. No.: B3429389

[Get Quote](#)

An In-Depth Technical Guide to the Basic Properties of **8-Azabicyclo[3.2.1]octan-3-ol**

Introduction

8-Azabicyclo[3.2.1]octan-3-ol, colloquially known as nortropine or norpseudotropine depending on its stereochemistry, represents the foundational chemical scaffold of the tropane alkaloids. This bicyclic amino alcohol is the structural core of a vast class of over 300 naturally occurring and synthetic compounds.^[1] Its rigid, conformationally constrained framework has made it a privileged scaffold in medicinal chemistry. It is the parent structure of renowned and potent pharmacological agents, including the anticholinergic drug atropine, the motion sickness medication scopolamine, and the stimulant cocaine.^{[2][3]}

This technical guide provides a comprehensive exploration of the fundamental properties of **8-Azabicyclo[3.2.1]octan-3-ol**. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structure, stereochemistry, physicochemical characteristics, synthesis, and pivotal role as a building block for pharmacologically active molecules. The causality behind its unique properties and its application in modern drug discovery will be a central focus.

Part 1: Molecular Structure and Stereochemistry

The 8-Azabicyclo[3.2.1]octane Core

The defining feature of this molecule is the 8-azabicyclo[3.2.1]octane ring system. This bicyclic structure arises from the fusion of a five-membered pyrrolidine ring and a six-membered piperidine ring, which share a common nitrogen atom (N-8) and two bridgehead carbon atoms

(C-1 and C-5).[4] This arrangement imparts significant conformational rigidity, a key factor in its interaction with biological targets.

Nomenclature and Identification

- IUPAC Name: **8-azabicyclo[3.2.1]octan-3-ol**[5]
- CAS Number: 501-33-7[5]
- Molecular Formula: C₇H₁₃NO[5]
- Common Synonyms: Nortropine, Nor-psi-tropine, Tropigenine[5]

Critical Stereochemistry: endo vs. exo

The functionality and biological activity of **8-azabicyclo[3.2.1]octan-3-ol** and its derivatives are critically dependent on the stereochemistry at the C-3 position. The reduction of the ketone precursor, nortropinone, can yield two distinct diastereomers, differentiated by the orientation of the hydroxyl group relative to the nitrogen bridge.

- endo Isomer (Nortropine): The hydroxyl group is oriented syn (on the same side) to the larger C1-C5 bridge. This is also referred to as the 3 α -hydroxy configuration. This isomer serves as the precursor to crucial alkaloids like hyoscyamine and scopolamine.[4][6]
- exo Isomer (Norpseudotropine): The hydroxyl group is oriented anti (on the opposite side) to the larger C1-C5 bridge. This is known as the 3 β -hydroxy configuration.[4][6]

This stereochemical difference is not trivial; it fundamentally alters the three-dimensional shape of the molecule, which in turn governs how it fits into the binding pockets of receptors and enzymes. For instance, the endo configuration is essential for the anticholinergic activity of atropine, while the specific stereochemistry of cocaine is vital for its activity at the dopamine transporter.

Figure 1: Key stereoisomers of 8-Azabicyclo[3.2.1]octan-3-ol.

Part 2: Physicochemical and Spectroscopic Properties

Physicochemical Data

The physical properties of the parent compound differ notably from its well-known N-methylated derivative, tropine. The absence of the N-methyl group in nortropine allows for hydrogen bonding at the nitrogen, influencing properties like melting point and solubility.

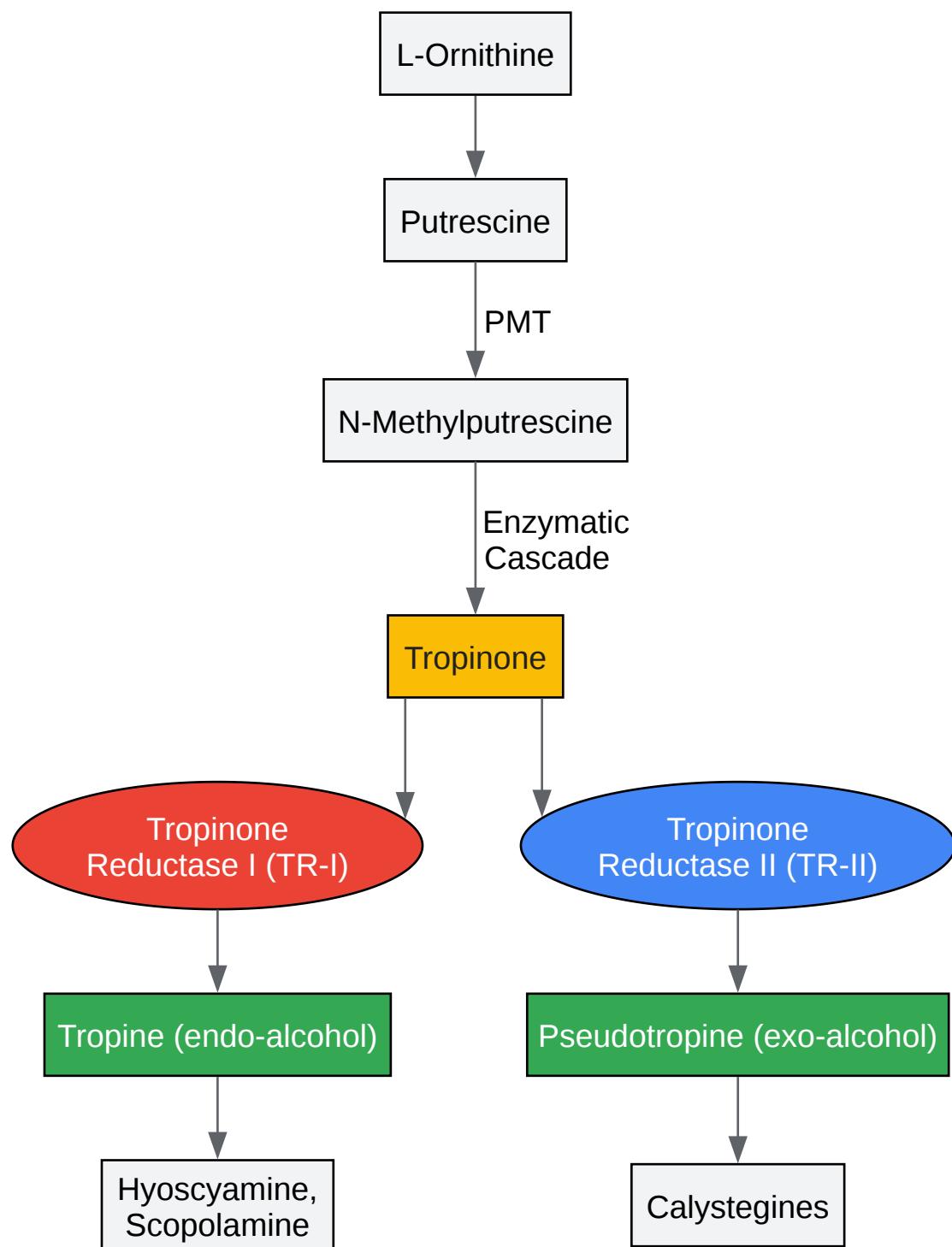
Property	Value	Source
Molecular Weight	127.18 g/mol (Computed)	[5]
Physical State	Solid	[5]
Melting Point	134.5 - 135 °C	[5]
Solubility	Limited solubility in water; soluble in organic solvents.	[2]
XLogP3	0.3	[5]

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and differentiation of the endo and exo isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The rigid bicyclic structure results in a well-defined and predictable NMR spectrum. The chemical shift and multiplicity of the proton at C-3 (the carbinol proton) is particularly diagnostic of the stereochemistry.

Nucleus	Characteristic	Chemical Shifts (δ , ppm)	Notes	Source
^{13}C NMR		C3 (C-OH): ~63.0	The chemical shift of C3 is highly sensitive to the endo/exo configuration. For the N-methylated analogues, the C3 shift is ~64.5 ppm for tropine (endo) and ~67.8 ppm for pseudotropine (exo).	[4][7]
Bridgehead (C1, C5): ~55-60	These carbons are adjacent to the nitrogen atom.		[7]	
Other Ring Carbons: ~25-40	Includes C2, C4, C6, and C7.		[7]	
^1H NMR	H3 (CH-OH): ~3.8 - 4.2		The coupling constant of this proton with the adjacent C2 and C4 protons is a key indicator of stereochemistry. In the exo isomer, a larger coupling constant is typically observed.	[4]
Bridgehead (H1, H5): ~3.1 - 3.3	These protons are deshielded by the adjacent nitrogen.		[4]	


Mass Spectrometry (MS): The 8-azabicyclo[3.2.1]octane core exhibits a characteristic fragmentation pattern under electron ionization (EI). Common fragments observed in GC-MS

analysis include ions corresponding to the loss of water and fragmentation of the pyrrolidine ring. Key m/z values often include 82, 83, 96, and 97.[5]

Part 3: Synthesis and Reactivity

Biosynthesis

In plants, the tropane skeleton is synthesized via a complex enzymatic pathway starting from the amino acid L-ornithine. A key intermediate in this pathway is tropinone (the N-methylated ketone), which serves as a crucial branch point.[4] Two distinct, stereospecific enzymes, Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II), reduce tropinone to produce either tropine (endo) or pseudotropine (exo), respectively, with high fidelity.[2][6][8] This enzymatic bifurcation is the source of the diverse stereochemistry seen in natural tropane alkaloids.

[Click to download full resolution via product page](#)

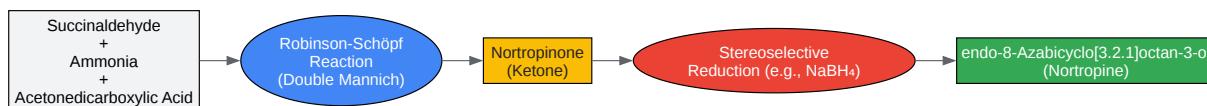
Figure 2: Simplified biosynthetic pathway of the tropane core.

Chemical Synthesis

The benchmark for the chemical synthesis of the tropane core is the one-pot "double Mannich" reaction developed by Sir Robert Robinson in 1917.^{[9][10]} This biomimetic synthesis is remarkable for its efficiency and elegance. The subsequent stereoselective reduction of the resulting ketone is a pivotal step for accessing either the endo or exo alcohol.

This protocol describes a generalized, two-stage process. Stage 1 is the Robinson-Schöpf synthesis of the nortropinone precursor. Stage 2 is the stereoselective reduction to the desired alcohol.

Stage 1: Synthesis of Nortropinone


- Reaction Setup: Combine succinaldehyde, ammonia (in place of methylamine for the nor-series), and a derivative of acetone like acetonedicarboxylic acid in a buffered aqueous solution (pH ~5-7).^[11] The use of acetonedicarboxylic acid significantly improves yields compared to acetone alone because its enolate forms more readily.^[11]
- Reaction Conditions: Stir the mixture at room temperature. The reaction proceeds via a tandem sequence of an intermolecular Mannich reaction followed by an intramolecular Mannich reaction to form the bicyclic ketone.
- Workup and Decarboxylation: Acidify the reaction mixture to induce the decarboxylation of the intermediate, yielding nortropinone.
- Purification: Extract the product into an organic solvent and purify using standard techniques like crystallization or column chromatography.

Stage 2: Stereoselective Reduction to endo-8-Azabicyclo[3.2.1]octan-3-ol (Nortropine)

Causality: The choice of reducing agent and solvent determines the stereochemical outcome. Bulky reducing agents will attack the less sterically hindered exo face of the carbonyl, pushing the resulting hydroxyl group into the endo position. Conversely, smaller reducing agents under thermodynamic control can favor the more stable exo-alcohol. The following protocol favors the endo product.

- Reaction Setup: Dissolve nortropinone (1 equivalent) in a protic solvent such as methanol or ethanol and cool the solution to 0 °C in an ice bath.^[4]

- Reduction: Add a reducing agent like sodium borohydride (NaBH_4) (1.2 equivalents) portion-wise to the stirred solution. The hydride attacks the carbonyl group preferentially from the more accessible exo face, resulting in the desired endo alcohol.[4]
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-3 hours).
- Workup and Purification: Quench the reaction by carefully adding water or dilute acid. Remove the solvent under reduced pressure. Extract the product into an appropriate organic solvent (e.g., chloroform or dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

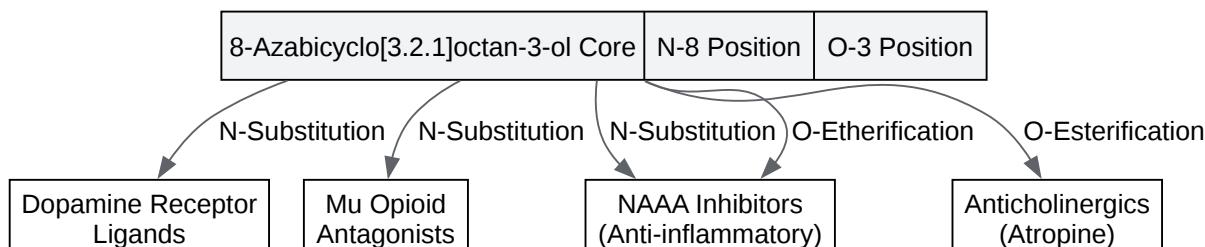
Figure 3: General workflow for the chemical synthesis of Nortropine.

Part 4: Role in Medicinal Chemistry and Drug Development

A Privileged Scaffold

The 8-azabicyclo[3.2.1]octane framework is considered a "privileged scaffold" because its structure is pre-organized to bind to a wide variety of biological targets, particularly G-protein coupled receptors (GPCRs) and transporters in the central nervous system.[12] The rigid structure reduces the entropic penalty upon binding, leading to higher affinity interactions. The nitrogen at the 8-position is typically protonated at physiological pH, allowing for key ionic interactions within receptor binding sites.

A Foundation for Natural and Synthetic Drugs


The true utility of **8-azabicyclo[3.2.1]octan-3-ol** is realized when it is functionalized, primarily through esterification of the C-3 hydroxyl group and substitution on the N-8 nitrogen.

- Natural Tropane Alkaloids:

- Atropine/Hyoscyamine: Formed by the esterification of tropine (endo, N-methylated) with tropic acid. It acts as a non-selective muscarinic acetylcholine receptor antagonist.[2]
- Scopolamine: A close analogue of atropine, also a muscarinic antagonist, used to treat motion sickness and postoperative nausea.[2][3]
- Cocaine: An ester of pseudotropine (exo, N-methylated) with benzoic acid. It functions as a triple reuptake inhibitor, blocking the transporters for dopamine, serotonin, and norepinephrine.[3]

- Modern Synthetic Derivatives:

- Dopamine Receptor Ligands: The scaffold has been used to develop novel ligands for D2/D3 dopamine receptors, which are targets for treating schizophrenia and other neuropsychiatric disorders.[13]
- Mu Opioid Receptor Antagonists: Derivatives have been synthesized and patented as mu opioid receptor antagonists, with potential applications in treating opioid-induced side effects like constipation.
- NAAA Inhibitors: In a novel application, the scaffold has been incorporated into potent and selective inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation. This opens avenues for developing new anti-inflammatory drugs.[14][15]

[Click to download full resolution via product page](#)

Figure 4: The core scaffold as a template for diverse drug classes.

Conclusion

8-Azabicyclo[3.2.1]octan-3-ol is far more than a simple chemical building block; it is a cornerstone of natural product chemistry and a highly validated starting point for modern drug discovery. Its rigid, bicyclic structure, combined with its critical and tunable stereochemistry, provides a robust framework for designing potent and selective ligands for a multitude of biological targets. A thorough understanding of its fundamental properties—from its synthesis and spectroscopic signatures to the profound impact of its stereoisomers—is essential for any scientist seeking to leverage this remarkable scaffold in the development of next-generation therapeutics.

References

[2] Nakajima, K., Hashimoto, T., & Yamada, Y. (1993). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. *Proceedings of the National Academy of Sciences*, 90(20), 9591-9595. [\[Link\]](#)

[3] Mechoulam, R., et al. (2000). Two Tropinone Reductases, That Catalyze Opposite Stereospecific Reductions in Tropane Alkaloid Biosynthesis, Are Localized in Different Cell Types of the Root. *Plant and Cell Physiology*, 41(2), 183-191. [\[Link\]](#)

[6] Nakajima, K., Yamashita, A., Akama, H., Nakatsu, T., Kato, H., Hashimoto, T., & Yamada, Y. (1998). Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold. *Proceedings of the National Academy of Sciences*, 95(14), 8244-8249. [\[Link\]](#)

[8] PubMed. (1993). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. *Proc Natl Acad Sci U S A*, 90(20), 9591-5. [\[Link\]](#)

[4] BenchChem. (2025). An In-depth Technical Guide to the Stereochemistry of Pseudotropine and Tropine. BenchChem Technical Guides.

[7] Royal Society of Chemistry. (n.d.). Supplementary Information. [\[Link\]](#)

[16] SpectraBase. (n.d.). **8-Azabicyclo[3.2.1]octan-3-ol**, 8-methyl-, endo- - 13C NMR. [[Link](#)]

[11] Páez, J. A., et al. (2014). Chemical thermodynamics applied to the synthesis of tropinone. CT&F - Ciencia, Tecnología y Futuro, 5(4), 89-100. [[Link](#)]

[17] SpectraBase. (n.d.). **8-Azabicyclo[3.2.1]octan-3-ol**, 8-methyl-, endo-. [[Link](#)]

[10] Wikipedia. (n.d.). Tropinone. [[Link](#)]

[5] PubChem. (n.d.). **8-Azabicyclo[3.2.1]octan-3-ol**. National Center for Biotechnology Information. [[Link](#)]

[18] Bhattacharjee, M., & Devi, P. (2007). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Journal of Chemical Research, 2007(1), 57-59.

[19] NIST. (n.d.). **8-Azabicyclo[3.2.1]octan-3-ol**, 8-methyl-, endo-. NIST Chemistry WebBook. [[Link](#)]

[15] Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13786–13813. [[Link](#)]

ResearchGate. (2023). Robinson's one pot synthesis of tropinone (10). ResearchGate. [[Link](#)]

PubChem. (n.d.). 8-Azabicyclo(3.2.1)octan-3-ol, 8-methyl-, benzoate (ester), endo-. National Center for Biotechnology Information. [[Link](#)]

[1] Vicario, J. L. (2020). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI.

NIST. (n.d.). **8-Azabicyclo[3.2.1]octan-3-ol**,8-methyl-acetate(ester),exo-. NIST Chemistry WebBook. [[Link](#)]

[14] Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [[Link](#)]

[12] BenchChem. (n.d.). 2-Methyl-**8-azabicyclo[3.2.1]octan-3-ol**. BenchChem.

[13] Newman, A. H., et al. (2018). Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-**8-azabicyclo[3.2.1]octan-3-ol**. *Journal of Medicinal Chemistry*, 61(2), 645–661. [[Link](#)]

[20] Google Patents. (n.d.). US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.

[21] Google Patents. (n.d.). WO2009029253A1 - Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO | CID 68147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis of Tropinone_ Chemicalbook [chemicalbook.com]
- 10. Tropinone - Wikipedia [en.wikipedia.org]

- 11. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spectrabase.com [spectrabase.com]
- 15. scispace.com [scispace.com]
- 16. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. 8-Azabicyclo(3.2.1)octan-3-ol, 8-methyl-, benzoate (ester), endo- | C15H19NO2 | CID 637578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-acetate(ester),exo- [webbook.nist.gov]
- 20. unige.iris.cineca.it [unige.iris.cineca.it]
- 21. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [basic properties of 8-Azabicyclo[3.2.1]octan-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3429389#basic-properties-of-8-azabicyclo-3-2-1-octan-3-ol\]](https://www.benchchem.com/product/b3429389#basic-properties-of-8-azabicyclo-3-2-1-octan-3-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com